1-(3-Piperidinyl)-4-piperidinol dihydrochloride
Description
Properties
IUPAC Name |
1-piperidin-3-ylpiperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-10-3-6-12(7-4-10)9-2-1-5-11-8-9;;/h9-11,13H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAGIPUQMUSKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC(CC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Piperidinyl)-4-piperidinol dihydrochloride (CAS No. 1220019-74-8) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in neuropharmacology and antimicrobial research. This compound is characterized by its dual piperidine structure, which may contribute to its interaction with various biological targets. This article aims to summarize the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H18Cl2N2O, indicating the presence of two hydrochloride groups that enhance its solubility in aqueous environments. The structure features two piperidine rings, which are known for their ability to interact with neurotransmitter receptors and other biological macromolecules.
The mechanism of action for this compound is not fully elucidated but is believed to involve the modulation of neurotransmitter systems, particularly those related to acetylcholine receptors. Research indicates that similar piperidine compounds can act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs), influencing synaptic transmission and neuroplasticity .
Neuropharmacological Effects
This compound has been studied for its effects on the central nervous system. In particular, it has shown potential in enhancing cognitive functions and neuroprotection:
- Cognitive Enhancement : Some studies suggest that compounds with a similar piperidine structure may improve memory and learning processes by modulating cholinergic signaling pathways .
- Neuroprotection : The compound may exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics:
- Antibacterial Activity : Preliminary studies have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antifungal Activity : The compound has also shown potential antifungal effects, warranting further exploration into its application in treating fungal infections .
Study on Antituberculosis Activity
A notable study focused on the synthesis and evaluation of piperidinol derivatives for their antituberculosis activity. The findings indicated that certain structural modifications could enhance potency against Mycobacterium tuberculosis. For instance, compounds with specific substituents demonstrated MICs ranging from 1.4 to 18.8 μg/mL, highlighting the importance of chemical structure in biological efficacy .
| Compound | MIC (μg/mL) | Structural Features |
|---|---|---|
| 4b | 1.4 | R stereochemistry at central hydroxyl group |
| 4m | 1.7 | S stereochemistry with trifluoromethyl group |
Neuropharmacological Screening
In a neuropharmacological context, derivatives of 1-(3-Piperidinyl)-4-piperidinol were screened for their ability to activate nAChRs. Results indicated that while some derivatives acted as partial agonists, others displayed antagonist properties at different receptor subtypes, suggesting a complex interaction profile that could be exploited for therapeutic purposes .
Scientific Research Applications
Neuropharmacology
- Modulation of Neurotransmitter Systems : The compound is believed to interact with dopamine and norepinephrine receptors, which are crucial in regulating mood and cognition. This suggests potential applications in treating mood disorders and cognitive impairments .
- Analgesic Properties : Structural similarities to opioid receptor ligands indicate that this compound may exhibit analgesic effects. Preliminary studies suggest its potential as a pain management agent, with certain derivatives demonstrating significant analgesic activity in animal models .
- Cognitive Enhancements : Research indicates that compounds similar to 1-(3-Piperidinyl)-4-piperidinol dihydrochloride may enhance cognitive functions, making it a candidate for further exploration in the treatment of neurodegenerative diseases like Alzheimer’s .
Cancer Therapy
- Antitumor Activity : Recent studies have shown that piperidine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against various cancer cell lines. For instance, compounds derived from piperidine structures have been evaluated for their efficacy against hypopharyngeal tumors, showing promising results compared to established chemotherapeutics like bleomycin .
- Targeting Cancer Cell Metabolism : The unique three-dimensional structure of piperidine derivatives may enhance their interactions with protein binding sites, potentially improving their effectiveness as anticancer agents .
Antiviral Drug Development
- Inhibitors of Viral Proteases : The compound's structure has been utilized in designing inhibitors targeting viral proteases, such as those from coronaviruses (e.g., MERS-CoV). Piperidine moieties have been shown to enhance binding interactions with these enzymes, offering a strategic approach to developing antiviral therapeutics .
- Broad-Spectrum Antiviral Activity : Initial findings suggest that derivatives of this compound could exhibit activity against multiple viruses, including SARS-CoV, highlighting its potential in pandemic preparedness strategies .
Case Studies and Findings
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in PK00255E-2) reduce basicity, whereas hydroxyl or amino groups enhance water solubility .
- Stability : Dihydrochloride salts generally exhibit better stability than free bases, as seen in SA-4503’s high melting point (250–252°C) .
Preparation Methods
Hydrogenation of Pyridine Precursors
The most direct approach to obtaining 1-(3-piperidinyl)-4-piperidinol involves the hydrogenation of appropriately substituted pyridine derivatives. This method typically uses transition metal catalysts such as ruthenium, rhodium, cobalt, nickel, or palladium to reduce the aromatic pyridine ring to a piperidine ring while preserving or introducing hydroxyl and piperidinyl substituents.
Catalysts and Conditions : Ruthenium and rhodium catalysts have been shown to provide high selectivity and yields under mild to moderate temperature and pressure conditions (e.g., 60–80 °C, 1–10 atm H₂). For example, heterogeneous cobalt catalysts supported on titanium nanoparticles enable acid-free hydrogenation in aqueous media, which is advantageous for sensitive functional groups.
Reaction Mechanism : The hydrogenation proceeds via stepwise addition of hydrogen to the pyridine ring, often requiring stereoselective control to favor the cis- or trans-configuration of substituents on the piperidine ring. The presence of hydroxyl groups can influence catalyst choice and reaction conditions due to their potential to coordinate to metal centers.
Example : A synthetic sequence might start from a 3-substituted pyridin-4-ol derivative, which upon catalytic hydrogenation yields 1-(3-piperidinyl)-4-piperidinol. The dihydrochloride salt is then formed by treatment with hydrochloric acid to enhance stability and solubility.
Multistep Synthesis via Intermediate Piperidinones
An alternative preparation involves the synthesis of intermediates such as N-phenyl-4-piperidone, which can be further transformed into the target compound.
Intermediate Synthesis : According to patent CN110483376B, N-phenyl-4-piperidone is synthesized by reacting aniline with suitable precursors under controlled temperature (60–80 °C) and stirring conditions, followed by filtration, distillation under reduced pressure, and recrystallization.
Conversion to Piperidinol : The piperidone intermediate can be reduced using hydride reagents or catalytic hydrogenation to introduce the hydroxyl group at the 4-position, yielding 4-piperidinol derivatives. Subsequent substitution or coupling reactions introduce the 3-piperidinyl substituent.
Salt Formation : The final dihydrochloride salt is obtained by acidification, which improves the compound’s crystalline properties and facilitates purification.
Functionalization via Amination and Cyclization
Recent advances in piperidine chemistry include direct amination and cyclization reactions to build substituted piperidine frameworks.
Amination : Selective amination at the 3-position of piperidinols can be achieved using catalytic methods involving transition metals or organocatalysts, enabling the introduction of the piperidinyl substituent.
Cyclization : Intramolecular cyclization strategies allow the construction of fused or spiro piperidine systems, which can be tailored to yield 1-(3-piperidinyl)-4-piperidinol frameworks after ring-opening or functional group modifications.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Catalysts | Conditions (Temp, Pressure) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrogenation of Pyridine Precursors | Ru, Rh, Co, Ni, Pd catalysts | 60–80 °C, 1–10 atm H₂ | 70–95 | High selectivity, scalable | Requires expensive catalysts, stereocontrol needed |
| Intermediate Piperidinone Route | Aniline, ethanethiol, AlCl₃, CrO₃ | 60–80 °C, stirring | 65–85 | Well-established, intermediate isolation | Multi-step, requires purification |
| Amination and Cyclization | Transition metal catalysts, organocatalysts | Mild to moderate temp | 50–80 | Direct functionalization | May require optimization for selectivity |
Research Findings and Optimization Notes
Catalyst Development : Recent studies emphasize the development of heterogeneous catalysts (e.g., cobalt on TiO₂) that allow hydrogenation in aqueous media without acid additives, reducing environmental impact and catalyst deactivation.
Stereoselectivity : Achieving the correct stereochemistry at the 3- and 4-positions of the piperidine ring is critical. Ruthenium and iridium catalysts with chiral ligands have been employed to enhance enantioselectivity in hydrogenation steps.
Reaction Time and Temperature : Optimal reaction times range from 2 to 24 hours depending on catalyst and substrate, with temperatures typically maintained between 60 and 80 °C to balance reaction rate and selectivity.
Purification : The dihydrochloride salt form facilitates crystallization and purification, which is essential for pharmaceutical-grade material.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(3-Piperidinyl)-4-piperidinol dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of piperidine derivatives often involves nucleophilic substitution or reductive amination. For this compound, a multi-step approach may include:
- Step 1 : Functionalization of the piperidine ring via Boc-protection to control regioselectivity.
- Step 2 : Introduction of hydroxyl and amine groups at specific positions using catalytic hydrogenation or Grignard reactions.
- Step 3 : Final dihydrochloride salt formation via HCl treatment.
Yield optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to identify transition states and ideal solvents, followed by iterative experimental validation (e.g., varying catalysts, temperature, and stoichiometry) .
Q. What purification techniques ensure high chemical purity for this compound?
- Methodological Answer : Post-synthesis purification strategies include:
- Recrystallization : Using polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.
- Column Chromatography : Silica gel with gradient elution (e.g., dichloromethane/methanol) to separate byproducts.
- HPLC : For final purity validation, especially if stereochemical impurities are suspected.
Membrane-based separation technologies (e.g., nanofiltration) may also reduce ionic contaminants .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl proton shifts at ~5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 205.1 for the free base).
- IR Spectroscopy : Identify functional groups (e.g., O-H stretch at 3200–3600 cm).
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Reactivity Prediction : Density Functional Theory (DFT) calculations model electron density distributions to identify reactive sites (e.g., nucleophilic amine groups).
- Stability Analysis : Molecular dynamics simulations assess degradation pathways (e.g., hydrolysis susceptibility of the hydroxyl group in acidic conditions).
Tools like Gaussian or ORCA integrate these methods, validated experimentally via accelerated stability testing .
Q. How to resolve contradictions in biological activity data across studies on piperidine derivatives?
- Methodological Answer : Contradictions often arise from variable substituent positions or assay conditions. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-piperidinyl with 4-piperidinyl) and compare IC values.
- Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor-binding studies) and control buffer conditions (pH, ionic strength).
Meta-analyses of datasets from PubChem or CAS Common Chemistry can identify trends .
Q. What experimental designs elucidate stereochemical outcomes in synthesizing this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak columns to separate enantiomers and determine enantiomeric excess (ee).
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- Circular Dichroism (CD) : Correlate optical activity with stereoisomer ratios.
Computational docking studies (e.g., AutoDock Vina) can predict binding affinities of stereoisomers to biological targets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability profiles of piperidine derivatives?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (e.g., pH 7.4 PBS buffer, 25°C).
- Advanced Analytics : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.
- Literature Cross-Validation : Compare data with authoritative sources like NIST or PubChem, noting batch-specific impurities .
Notes for Methodological Rigor
- Avoid Reliance on Single Techniques : Triangulate NMR, MS, and XRD data for structural confirmation.
- Document Reaction Parameters : Record exact stoichiometry, solvent purity, and ambient conditions to ensure reproducibility.
- Ethical Data Reporting : Disclose any deviations from published protocols and raw data via repositories like Zenodo.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
